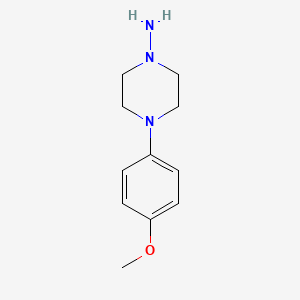

4-(4-Methoxyphenyl)piperazin-1-amine

Descripción

Propiedades

Fórmula molecular |

C11H17N3O |

|---|---|

Peso molecular |

207.27 g/mol |

Nombre IUPAC |

4-(4-methoxyphenyl)piperazin-1-amine |

InChI |

InChI=1S/C11H17N3O/c1-15-11-4-2-10(3-5-11)13-6-8-14(12)9-7-13/h2-5H,6-9,12H2,1H3 |

Clave InChI |

WFORQEYOTGUJDJ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)N2CCN(CC2)N |

Origen del producto |

United States |

Contextualization Within Piperazine Derived Compounds in Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net Its prevalence in biologically active molecules stems from a combination of desirable physicochemical properties. The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse molecular architectures and the fine-tuning of pharmacological activity. researchgate.netmdpi.com Furthermore, the piperazine ring can improve the aqueous solubility and oral bioavailability of drug candidates, crucial parameters for effective therapeutics. researchgate.net

This versatile structure is a core component in a wide array of approved drugs, demonstrating a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antidepressant, antiviral, anti-inflammatory, and antipsychotic effects. researchgate.netnih.govmdpi.com The ability of the piperazine nucleus to interact with various biological targets, often through hydrogen bonding and other non-covalent interactions, underpins its widespread utility in the design of new therapeutic agents. researchgate.netthieme-connect.com

| Pharmacological Activity | Examples of Piperazine-Containing Drugs |

| Antipsychotic | Clozapine |

| Antidepressant | Vortioxetine, Trazodone |

| Anxiolytic | Buspirone |

| Antihistamine | Cinnarizine |

| Antianginal | Ranolazine |

Research Trajectory and Significance of 1 4 Methoxyphenyl Piperazine

1-(4-Methoxyphenyl)piperazine (B173029) (pMeOPP) is a key arylpiperazine derivative that has carved a niche for itself primarily as a versatile building block in organic synthesis. Its structure, featuring a piperazine (B1678402) ring N-substituted with a methoxy-bearing phenyl group, makes it an important precursor for more complex molecules.

Historically, the synthesis of unsymmetrical N,N'-diarylpiperazines involved multi-step procedures. core.ac.uk Modern synthetic routes to 1-(4-methoxyphenyl)piperazine often involve the reaction of p-anisidine (B42471) with bis(2-chloroethyl)amine (B1207034) or a one-pot synthesis method starting from diethanolamine (B148213), which is then reacted with p-anisidine. core.ac.ukdissertationtopic.netresearchgate.net These methods have been refined to improve yield and reduce the use of hazardous materials. dissertationtopic.net

The primary significance of 1-(4-methoxyphenyl)piperazine lies in its role as a key intermediate in the synthesis of various biologically active compounds. For instance, it is a crucial component in the preparation of potent triazole antifungal agents like Itraconazole and Posaconazole. core.ac.ukdissertationtopic.net In these syntheses, the 1-(4-methoxyphenyl)piperazine moiety is further functionalized to create the final complex drug molecule. dissertationtopic.net

Below are the key chemical properties of the hydrochloride salt of this compound.

| Property | Value |

| Formal Name | 1-(4-methoxyphenyl)-piperazine, dihydrochloride |

| CAS Number | 38869-47-5 |

| Molecular Formula | C₁₁H₁₆N₂O • 2HCl |

| Molecular Weight | 265.2 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)piperazine |

Data sourced from PubChem CID 269722 and other chemical suppliers. nih.govcaymanchem.com

Current Research Landscape and Unexplored Avenues

Established Synthetic Pathways for 4-(4-Methoxyphenyl)piperazin-1-amine

The synthesis of this compound is not typically a single-step process. It is most effectively achieved through a multi-step pathway that first establishes the N-arylpiperazine core, followed by the introduction of the primary amine functionality at the N-1 position.

Precursor Identification and Starting Material Considerations

The synthesis logically begins with the formation of the precursor, 1-(4-methoxyphenyl)piperazine. The selection of starting materials for this precursor is critical and depends on factors such as cost, availability, and scalability.

Key precursors for the 1-(4-methoxyphenyl)piperazine scaffold include:

p-Anisidine (B42471) (4-methoxyaniline): This is the source of the 4-methoxyphenyl (B3050149) group.

Diethanolamine (B148213) or Bis(2-chloroethyl)amine (B1207034): These reagents are used to construct the piperazine ring. Diethanolamine is often preferred as it allows for the in situ generation of the highly reactive and carcinogenic bis(2-chloroethyl)amine, avoiding the need to handle and purify it separately. core.ac.uk

Piperazine: In an alternative approach, piperazine itself can be directly arylated using a suitable 4-methoxyphenyl halide.

For the subsequent N-amination step, the key precursor is the synthesized 1-(4-methoxyphenyl)piperazine, which is then converted to an intermediate that can be reduced to the final product.

Nitrosating agents: Reagents like sodium nitrite (B80452) (NaNO₂) in an acidic medium are used to form an N-nitroso intermediate, which is a common and reliable method for introducing a nitrogen-based functional group that can be readily converted to an amine. chemicalbook.com

Key Reaction Steps and Catalytic Systems in this compound Synthesis

Stage 1: Synthesis of 1-(4-Methoxyphenyl)piperazine

Two primary routes are well-established for this stage:

Cyclization with p-Anisidine: A robust one-pot method involves reacting diethanolamine with hydrobromic acid (HBr) to generate bis(2-bromoethyl)amine (B3022162) in situ. This intermediate is then directly reacted with p-anisidine in the presence of a base like sodium carbonate to yield 1-(4-methoxyphenyl)piperazine. core.ac.uk This method avoids the isolation of hazardous intermediates.

N-Arylation of Piperazine: This approach involves the direct coupling of piperazine with an activated aryl halide, such as 1-chloro-4-methoxybenzene or 1-bromo-4-methoxybenzene. This reaction often requires a catalyst, with palladium-based systems used in Buchwald-Hartwig amination being particularly effective for forming the C-N bond under relatively mild conditions. organic-chemistry.org

Stage 2: N-Amination of 1-(4-Methoxyphenyl)piperazine

This stage converts the precursor into the final target compound and typically involves a two-step nitrosation-reduction sequence.

N-Nitrosation: The secondary amine of 1-(4-methoxyphenyl)piperazine is reacted with a nitrosating agent, such as sodium nitrite in the presence of a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form 1-nitroso-4-(4-methoxyphenyl)piperazine. Careful temperature control is crucial to prevent side reactions.

Reduction of the N-Nitroso Group: The resulting N-nitroso compound is then reduced to the corresponding N-amino derivative. A variety of reducing agents can be employed for this transformation. An effective and green chemistry approach involves the use of zinc powder in an aqueous solution of ammonium (B1175870) chloride, facilitated by carbon dioxide. chemicalbook.com Other common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over a suitable catalyst (e.g., Pd/C).

The table below summarizes a plausible synthetic pathway.

| Step | Reaction | Key Reagents & Conditions | Product |

| 1 | Formation of Piperazine Ring and N-Arylation (One-Pot) | Diethanolamine, HBr (reflux); then p-Anisidine, Na₂CO₃, 1-Butanol (120°C) | 1-(4-Methoxyphenyl)piperazine |

| 2 | N-Nitrosation | 1-(4-Methoxyphenyl)piperazine, NaNO₂, HCl (aq), 0-5°C | 1-Nitroso-4-(4-methoxyphenyl)piperazine |

| 3 | Reduction | 1-Nitroso-4-(4-methoxyphenyl)piperazine, Zinc powder, NH₄Cl, H₂O, CO₂ (35°C) | This compound |

Optimization Strategies for Yield and Purity of this compound

For the N-Arylation Step: When using catalytic systems like the Buchwald-Hartwig reaction, screening of the palladium precursor, phosphine (B1218219) ligand, base (e.g., NaOtBu, Cs₂CO₃), and solvent (e.g., toluene, dioxane) is critical to achieve high conversion and minimize side products. In the cyclization route, controlling the reaction time and temperature, as well as the stoichiometry of the base, can significantly impact the yield. core.ac.uk

For the N-Amination Step: The nitrosation reaction must be performed at low temperatures to prevent decomposition of nitrous acid and minimize undesired byproducts. During the reduction step, the choice of reducing agent is key. While powerful reagents like LiAlH₄ are effective, they may lack selectivity and require stringent anhydrous conditions. Milder and more selective conditions, such as the Zn/NH₄Cl system, can offer better control and easier workup procedures. chemicalbook.com

Purification: Purification of intermediates and the final product is typically achieved through techniques such as recrystallization or column chromatography. prepchem.com For the final product, conversion to a hydrochloride salt can facilitate purification by crystallization and improve its handling and stability. core.ac.uk

Strategies for Structural Modifications and Analog Synthesis of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. The primary sites for derivatization are the N-1 primary amine, the aromatic ring, and the core piperazine scaffold itself.

Functional Group Diversification Approaches

The reactivity of the existing functional groups can be exploited to create a wide array of derivatives.

Derivatization of the N-1 Primary Amine: The primary amino group is a highly versatile handle for introducing new functionalities. Standard transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield secondary amines.

Schiff Base Formation: Reaction with aldehydes and ketones to form imines, which can be used as intermediates for further reactions.

Modification of the Methoxyphenyl Ring: The aromatic ring provides another site for diversification.

O-Demethylation: The methoxy (B1213986) group can be cleaved using strong acids like HBr or Lewis acids like BBr₃ to yield the corresponding phenol, 4-(4-hydroxyphenyl)piperazin-1-amine. core.ac.uk This phenolic hydroxyl group can then be used as a point for further derivatization, such as etherification or esterification, to introduce a variety of substituents. nih.gov

Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions (relative to the methoxy group). Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce diverse functional groups onto the phenyl ring.

The table below outlines potential derivatization strategies.

| Modification Site | Reaction Type | Example Reagents | Resulting Functional Group |

| N-1 Primary Amine | Acylation | Acetyl chloride | N-acetyl amide |

| N-1 Primary Amine | Reductive Amination | Benzaldehyde, then NaBH₃CN | N-benzyl secondary amine |

| Methoxyphenyl Ring | O-Demethylation | HBr or BBr₃ | Phenolic hydroxyl group |

| Methoxyphenyl Ring | Electrophilic Substitution | Br₂/FeBr₃ | Bromo- substituent on the ring |

Scaffold Exploration and Isosteric Replacements

To explore a broader chemical space and modulate physicochemical properties, the core scaffold of this compound can be altered through scaffold hopping and bioisosteric replacements. nih.govresearchgate.net

Piperazine Scaffold Analogs: The piperazine ring is a common pharmacophore, but replacing it with other cyclic diamine structures can lead to improved properties. nih.gov Potential bioisosteres for the piperazine moiety include:

Homopiperazine (1,4-diazepane): A seven-membered ring analog that offers more conformational flexibility.

Constrained Bicyclic Diamines: Scaffolds like diazabicyclo[2.2.1]heptane can lock the molecule into a specific conformation, which can be beneficial for receptor binding.

Spirodiamines: These analogs can alter the three-dimensional shape and vectoral projection of the substituents. enamine.net

Methoxyphenyl Ring Bioisosteres: The 4-methoxyphenyl group can be replaced by other moieties to probe electronic and steric requirements for biological activity.

Heteroaromatic Rings: Replacing the phenyl ring with bioisosteric heterocycles such as pyridine, pyrimidine, or thiophene (B33073) can introduce hydrogen bond donors/acceptors and modulate metabolic stability.

Functional Group Isosteres: The methoxy group (-OCH₃) can be swapped with other groups of similar size or electronic character, such as a fluoro (-F), chloro (-Cl), methyl (-CH₃), or trifluoromethyl (-CF₃) group. researchgate.net These changes can fine-tune the lipophilicity and electronic nature of the aromatic ring.

This systematic approach to scaffold modification allows for a thorough exploration of the chemical space around the parent compound, facilitating the optimization of its properties for various applications.

Targeted Derivatization for Pharmacological Enhancement

The core structure of this compound presents multiple sites for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. Researchers have systematically explored derivatization at the N1 and N4 positions of the piperazine ring, as well as modifications to the methoxyphenyl group, to optimize interactions with various biological targets. These targeted modifications have led to the discovery of potent and selective agents for a range of diseases, including neurological disorders, cancer, and infectious diseases. ontosight.ai

Derivatization for Neurological Disorders:

The 4-arylpiperazine motif is a well-established pharmacophore for ligands of serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are crucial targets in the treatment of psychiatric and neurological conditions. nih.gov Targeted derivatization of the parent compound has focused on introducing diverse substituents to modulate affinity and selectivity for specific receptor subtypes.

One notable strategy involves the N-alkylation of the piperazine ring with various functionalized chains. For instance, the introduction of a propyl linker connecting the piperazine nitrogen to bulky adamantane (B196018) moieties has been shown to yield potent 5-HT1A receptor ligands. mdpi.com This approach highlights the importance of incorporating sterically demanding groups to enhance receptor binding.

Key Research Findings:

| Derivative | Target Receptor | Binding Affinity (Ki) | Reference |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM | mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 nM | mdpi.com |

Derivatization for Anticancer Activity:

The versatility of the this compound scaffold has also been exploited in the development of anticancer agents. By incorporating this moiety into larger molecular frameworks, researchers have designed potent inhibitors of key oncogenic targets.

A successful approach has been the synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives, which have demonstrated significant activity as tubulin polymerization inhibitors. nih.gov These compounds induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics. The structure-activity relationship (SAR) studies revealed that the nature of the N-alkyl substituent and the substitution pattern on the pyridin-2-amine ring are critical for cytotoxic potency. nih.gov

Derivatization as Enzyme Inhibitors:

Targeted modifications of the this compound structure have also yielded potent enzyme inhibitors with therapeutic potential. For example, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed and synthesized as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. nih.gov

SAR studies on these derivatives indicated that the introduction of an aroyl moiety on the piperazine nitrogen significantly influences inhibitory activity. nih.gov Specifically, compounds bearing hydrophobic ortho-substituents on the aroyl group exhibited the most potent tyrosinase inhibition. nih.gov

Research Findings on Tyrosinase Inhibitors:

| Derivative | IC50 (µM) | Inhibition Mechanism | Reference |

| (4-(4-Hydroxyphenyl)piperazin-1-yl)(2-fluorophenyl)methanone | Potent | Competitive | nih.gov |

| Unsubstituted (4-(4-hydroxyphenyl)piperazin-1-yl)phenylmethanone | 73.2 | - | nih.gov |

Derivatization for Antimicrobial Activity:

The piperazine scaffold is a common feature in many antimicrobial agents. Derivatization of this compound has led to the development of compounds with significant antibacterial and antimalarial activity.

In the context of antimalarial drug discovery, piperazine-containing 4(1H)-quinolones have shown promise. nih.gov SAR and structure-property relationship (SPR) studies have guided the optimization of these compounds to enhance their solubility and in vivo efficacy against Plasmodium species. nih.gov

Furthermore, the incorporation of the 4-(4-methoxyphenyl)piperazine moiety into a 1,2,4-triazole (B32235) scaffold through a Mannich reaction has resulted in novel derivatives with promising antibacterial activity. mdpi.com

Investigation of Receptor Binding Profiles of this compound

The pharmacological activity of arylpiperazine derivatives is largely dictated by their interactions with various neurotransmitter receptors. nih.gov The following sections explore the anticipated receptor binding profile of this compound based on data from its structural analog, 1-(4-methoxyphenyl)piperazine (pMPP).

Arylpiperazines are known to interact with a range of aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. nih.gov The parent compound, 1-(4-methoxyphenyl)piperazine (pMPP), has been shown to exhibit affinity for several receptor subtypes. researchgate.net

Based on the data for pMPP and related arylpiperazines, this compound is predicted to have a notable affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. researchgate.net Piperazine designer drugs, including pMPP, generally show affinity for multiple 5-HT receptor subtypes. researchgate.net The addition of the 1-amino group could potentially influence this binding profile, possibly altering affinity and selectivity. For instance, structure-activity relationship studies of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have demonstrated that modifications to the piperazine moiety can significantly impact receptor affinity. nih.gov

Dopamine receptor affinity is another key characteristic of many arylpiperazine compounds. nih.gov While specific binding data for pMPP at dopamine receptor subtypes is not extensively detailed in the provided results, related compounds in this class are known to be dopamine D2 and D3 receptor ligands. nih.govacs.org It is plausible that this compound will also display some affinity for these receptors.

Furthermore, interactions with adrenergic receptors are a common feature of this chemical class. Therefore, some level of affinity for α1-adrenergic receptors might be anticipated. mdpi.com

Table 1: Predicted Receptor Binding Profile of this compound based on Analogs

| Receptor Target | Predicted Affinity | Basis of Prediction |

|---|---|---|

| 5-HT1A Receptor | Moderate to High | Activity of pMPP and other arylpiperazines. researchgate.net |

| 5-HT2A Receptor | Moderate to High | Activity of pMPP and hallucinogenic properties of related piperazines. researchgate.net |

| Dopamine D2/D3 Receptors | Low to Moderate | General characteristic of the arylpiperazine scaffold. nih.govacs.org |

This table is predictive and not based on direct experimental data for this compound.

The interaction of arylpiperazine ligands with their receptor targets involves specific molecular recognition patterns. The protonated nitrogen atom of the piperazine ring typically forms a crucial ionic bond with a conserved aspartate residue in the transmembrane domain of aminergic GPCRs. The aryl group, in this case, the 4-methoxyphenyl moiety, engages in hydrophobic and van der Waals interactions within a binding pocket.

The introduction of the 1-amino group in this compound adds a potential hydrogen bond donor, which could lead to additional interactions with amino acid residues in the receptor binding site. This may alter the binding orientation and kinetics compared to pMPP, potentially influencing both affinity and functional activity.

The functional activity of arylpiperazines can range from full agonism to partial agonism and antagonism, depending on the specific receptor subtype and the structural features of the ligand. Piperazine derivatives are known to act as indirect serotonergic agonists, affecting serotonin release. researchgate.net

For the 5-HT1A receptor, many arylpiperazines act as agonists or partial agonists. The hallucinogenic properties observed with some piperazine designer drugs are often attributed to their interaction with the 5-HT2A receptor. researchgate.net It is therefore plausible that this compound could act as an agonist or partial agonist at certain serotonin receptor subtypes.

At dopamine receptors, arylpiperazine derivatives can exhibit a spectrum of activities from antagonism to partial agonism. nih.govacs.org The precise functional outcome for this compound at these receptors would require experimental determination through functional assays, such as GTPγS binding or second messenger analysis.

Enzyme Inhibition and Modulation Studies of this compound

Based on the available information for structurally related compounds, there is limited specific data on the direct inhibition of metabolic enzymes by 1-(4-methoxyphenyl)piperazine. However, some piperazine derivatives have been investigated for their effects on various enzymes. For example, 1-(3-Methoxyphenyl)piperazine has been identified as an inhibitor of the human α1β2γ2 GABAA receptor, which is a ligand-gated ion channel rather than a classical enzyme. cymitquimica.com Additionally, certain piperazine derivatives have been shown to inhibit carbonic anhydrase. google.com

A study on 1-(4-methoxyphenyl)piperazine hydrochloride suggests it is a high-potency inhibitor of K+ channels. biosynth.com While not enzymes in the traditional sense, ion channels are crucial pharmacological targets.

Given the structural similarity, it is possible that this compound could exhibit inhibitory activity against certain enzymes or ion channels, but specific targets have not been identified in the current literature.

Due to the lack of identified specific enzyme targets for this compound or its close analog pMPP, no kinetic characterization of enzyme inhibition is available. Should a target enzyme be identified in future studies, kinetic analyses would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitory potency (e.g., Ki or IC50 values).

Allosteric Modulation Mechanisms

There is no available research detailing any allosteric modulation mechanisms for this compound. Scientific studies have not yet characterized its potential to bind to allosteric sites on any pharmacological targets or how such binding might modulate the effects of endogenous ligands.

Intracellular Signaling Pathway Perturbations by this compound

Second Messenger System Regulation

Information regarding the effect of this compound on second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) triphosphate (IP3), is not present in the current body of scientific literature.

Protein Kinase and Phosphatase Activity Modulation

There are no studies available that describe the modulation of protein kinase or phosphatase activities by this compound. Its influence on phosphorylation cascades and cellular signaling events remains uninvestigated.

Gene Expression and Protein Synthesis Effects

Research has not been published concerning the effects of this compound on gene expression or the machinery of protein synthesis.

Biological Activity and Efficacy in Preclinical Models of 4 4 Methoxyphenyl Piperazin 1 Amine

In Vitro Pharmacological Characterization of 4-(4-Methoxyphenyl)piperazin-1-amine

There is no specific information available in the scientific literature regarding the in vitro pharmacological characterization of this compound. Therefore, data for the following subsections could not be provided.

Cell-Based Functional Assays (e.g., Receptor Activation, Reporter Gene Assays)

No studies were identified that investigated the activity of this compound in cell-based functional assays.

Enzyme Assays and Biochemical Profiling

Information regarding the effect of this compound on specific enzymes or its broader biochemical profile is not available in published research.

Cellular Viability and Proliferation Studies (for mechanistic context)

No data from studies assessing the impact of this compound on cellular viability or proliferation were found.

In Vivo Studies of this compound in Animal Models

There is no specific information available in the scientific literature regarding in vivo studies of this compound in animal models. Consequently, information for the following subsections could not be provided.

Development and Validation of Relevant Disease Models

No research has been published detailing the use of this compound in any validated disease models.

Assessment of this compound Activity in Specific Behavioral Paradigms

No studies were found that assessed the activity of this compound in any specific behavioral paradigms in animal models.

Neurochemical and Electrophysiological Correlates of Activity

The neurochemical profile of arylpiperazine derivatives is typically characterized by their interaction with various monoamine neurotransmitter receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. This interaction is the foundation of their pharmacological effects.

Receptor Binding Profile:

Derivatives of arylpiperazine are well-documented for their affinity for several key receptors in the central nervous system. Long-chain arylpiperazines, for instance, are versatile templates for designing drugs that target serotonin (5-HT) and dopamine receptors. nih.gov The specific substitutions on the phenyl and piperazine (B1678402) rings dictate the affinity and selectivity for these receptors.

Based on the structure of this compound, it is anticipated to exhibit affinity for serotonin 5-HT1A and 5-HT2A receptors, as well as dopamine D2 receptors. This is a common characteristic of many psychoactive piperazine derivatives. caymanchem.com For instance, the structurally related compound 1-(2-methoxyphenyl)piperazine (B120316) is a known building block for numerous serotonergic and dopaminergic agents. Research on various derivatives of 1-cinnamyl-4-(2-methoxyphenyl)piperazines has shown high affinity for the D2 receptor and low to moderate affinity for 5-HT1A and 5-HT2A receptors.

The following table presents binding affinities (Ki) for a selection of arylpiperazine derivatives at relevant receptors to illustrate the structure-activity relationships within this class of compounds. It is important to note that these are not the values for this compound but for structurally related compounds.

| Compound Name | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 mdpi.comresearchgate.net | - | - |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 21.3 mdpi.comresearchgate.net | - | - |

| Aripiprazole (for comparison) | 5.0 mdpi.com | - | - |

This table is for illustrative purposes to show the affinity of related compounds and does not represent data for this compound.

Electrophysiological Effects:

While specific electrophysiological studies on this compound are not available, research on other piperazine derivatives provides insight. For instance, some piperazine compounds have been shown to affect cardiac electrophysiology by interacting with ion channels. One study on a different piperazine derivative, lamotrigine, which blocks sodium channels, demonstrated a decrease in the action potential duration at 90% repolarization (APD90) in ventricular cardiomyocytes. nih.gov Another compound, lacosamide, also a sodium channel blocker, showed similar effects. nih.gov It is plausible that this compound could have its own distinct effects on neuronal and cardiac ion channels, which would require dedicated electrophysiological investigation to determine.

Pharmacokinetic and Pharmacodynamic Modeling of this compound in Animal Species

The study of pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body) is crucial for understanding the therapeutic potential and safety profile of a compound. As with its neurochemical profile, direct pharmacokinetic and pharmacodynamic data for this compound are scarce. Therefore, we again turn to its close analogue, 1-(4-methoxyphenyl)piperazine (B173029) (pMeOPP), for which some preclinical data in rats exist.

Pharmacokinetics in Animal Models:

A study on the in vivo metabolism of pMeOPP in male Wistar rats provides significant insights into its likely metabolic fate. nih.govtandfonline.com

Metabolism: The primary metabolic pathway for pMeOPP in rats is O-demethylation, converting it to 1-(4-hydroxyphenyl)piperazine. nih.govtandfonline.com There is also evidence of degradation of the piperazine ring. nih.govtandfonline.com The enzyme primarily responsible for the major O-demethylation step has been identified as the human cytochrome P450 enzyme CYP2D6. nih.govtandfonline.com This suggests that the metabolism of this compound would likely also involve O-demethylation of the methoxy (B1213986) group.

The following table summarizes the in vitro enzyme kinetics for the O-demethylation of pMeOPP.

| Enzyme Source | Km (µM) | Vmax (pmol/min/pmol CYP or mg protein) |

| cDNA-expressed human CYP2D6 | 48.34 ± 14.48 nih.govtandfonline.com | 5.44 ± 0.47 (per pmol CYP) nih.govtandfonline.com |

| Pooled human liver microsomes (pHLM) | 204.80 ± 51.81 nih.govtandfonline.com | 127.50 ± 13.25 (per mg protein) nih.govtandfonline.com |

This data is for the closely related compound 1-(4-methoxyphenyl)piperazine (pMeOPP).

Comprehensive pharmacokinetic parameters such as absorption, distribution, half-life, and bioavailability for this compound have not been reported. General principles of preclinical pharmacokinetics suggest that these parameters would be determined through studies involving intravenous and oral administration in animal models, with subsequent analysis of plasma concentrations over time. mdpi.comallucent.com

Pharmacodynamic Modeling:

Pharmacodynamic modeling aims to establish a quantitative relationship between drug concentration and its pharmacological effect. For psychoactive compounds like arylpiperazines, this often involves measuring effects on animal behavior or specific physiological responses.

Given the likely interaction of this compound with serotonergic and dopaminergic systems, pharmacodynamic models could focus on behaviors known to be modulated by these systems. For instance, antidepressant-like effects of new arylpiperazine derivatives have been evaluated in mice using the forced swim test and tail suspension test, with the involvement of the serotonergic system confirmed through antagonist studies. nih.gov A pharmacophore model for the binding of piperazine-based ligands at the serotonin transporter has also been proposed, which could be relevant for understanding the structure-activity relationship of such compounds. researchgate.net

A complete pharmacodynamic model for this compound would require extensive preclinical testing to correlate specific doses and resulting plasma concentrations with quantifiable behavioral or physiological outcomes in animal models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 4 4 Methoxyphenyl Piperazin 1 Amine and Its Analogs

Identification of Key Pharmacophoric Features of 4-(4-Methoxyphenyl)piperazin-1-amine

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule required for its biological activity. For this compound and its analogs, the key pharmacophoric features can be dissected into three primary components: the aryl group, the piperazine (B1678402) ring, and the terminal nitrogen-containing group.

The Arylpiperazine Moiety : This is the principal recognition element for many biological targets, particularly aminergic G-protein-coupled receptors (GPCRs). mdpi.com It consists of:

Aromatic Ring (4-Methoxyphenyl group) : This group is crucial for establishing π-π stacking and hydrophobic interactions within the receptor binding pocket. The methoxy (B1213986) substituent (-OCH₃) at the para-position is an electron-donating group, which can influence the electron density of the phenyl ring and its interaction with the target. libretexts.org

Piperazine N1 Nitrogen : The nitrogen atom directly attached to the phenyl ring (N1) is a key feature. Its basicity is modulated by the electronic properties of the aryl substituent.

The Piperazine Ring : This six-membered heterocyclic ring is more than a simple linker. Its two nitrogen atoms are critical. researchgate.net

It acts as a scaffold, correctly positioning the aryl group and the terminal amine in three-dimensional space. mdpi.com

The protonatable nitrogen atoms contribute significantly to the molecule's physicochemical properties, such as solubility and ability to form hydrogen bonds. researchgate.netnih.gov

The Terminal Amine (N4-amine) : The primary amine group (-NH₂) at the N4 position of the piperazine ring is a potent hydrogen bond donor and acceptor. This feature is essential for anchoring the ligand into the binding site of a receptor through specific hydrogen bond interactions. In many analogs, this amine is replaced by a longer chain or a more complex moiety, but the terminal nitrogen's ability to form interactions remains a constant and vital feature. nih.gov

Together, these features create a pharmacophore model characterized by a hydrophobic aromatic region, a central scaffolding element, and a key hydrogen-bonding region, which is common for ligands targeting receptors like serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. nih.govcaymanchem.comwikipedia.org

Impact of Substituent Modifications on Biological Activity of this compound Analogs

Modifying the substituents on the core structure of this compound can dramatically alter its biological activity, selectivity, and pharmacokinetic properties. SAR studies explore these changes systematically.

Modifications on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring significantly influence receptor affinity and selectivity. nih.gov

Electronic Effects : The electronic properties of the substituent are critical. Electron-donating groups (like the -OCH₃ in the parent compound) are often favorable for activity at certain receptors. Conversely, introducing strong electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para-position has been shown to drastically reduce affinity for both 5-HT₁ₐ and D₂ₐ receptors. nih.gov

Positional Effects : The position of the substituent matters. Ortho-substitution can introduce steric hindrance that may either enhance or decrease binding, depending on the topology of the receptor pocket. For example, in a series of arylpiperazine derivatives targeting the androgen receptor, ortho-substituted phenyl groups led to moderate to strong cytotoxic activities. mdpi.com

Halogenation : The introduction of halogen atoms (F, Cl, Br) can enhance lipophilicity and membrane permeability. Specific halogenation patterns, such as 3,4-difluoro or 3-chloro-4-fluoro substitutions, have been found to produce some of the most active compounds in a series of allosteric enhancers for the A₁ adenosine (B11128) receptor. nih.gov

Table 1: Impact of Phenyl Ring Substitution on Receptor Binding Affinity (Ki, nM)

| Compound | Phenyl Substituent | 5-HT₁ₐ Receptor Ki (nM) | D₂ Receptor Ki (nM) |

|---|---|---|---|

| Analog A | 4-OCH₃ | 15.5 | 250 |

| Analog B | 4-Cl | 45.2 | 800 |

| Analog C | 4-NO₂ | >1000 | >1000 |

| Analog D | 3,4-diCl | 22.8 | 450 |

This is an interactive data table based on representative findings in the literature; actual values may vary based on the specific scaffold and assay conditions.

Modifications on the Piperazine N4 Position: The primary amine of this compound is a common point for modification to explore SAR. Often, an alkyl chain of varying length is introduced to connect to another functional group.

Alkyl Chain Length : The length of the linker chain connecting the piperazine nitrogen to a terminal group is a critical determinant of activity. A flexible aliphatic chain is a common feature in many arylpiperazine-based ligands. mdpi.com

Terminal Group : The nature of the terminal group at the end of the alkyl chain profoundly impacts activity. Replacing the simple amine with bulkier or more complex heterocyclic moieties can lead to enhanced affinity and selectivity for specific receptor subtypes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For arylpiperazine derivatives, QSAR studies have been instrumental in predicting the activity of new analogs and understanding the key molecular properties driving their function. mdpi.comnih.gov

A typical QSAR model for this class of compounds might take the form of the following equation:

log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where:

log(1/IC₅₀) is the biological activity (e.g., inhibitory concentration).

β coefficients are calculated from the regression analysis.

Descriptors are numerical representations of molecular properties.

Key Descriptors in Arylpiperazine QSAR Models: Studies on arylpiperazine derivatives have identified several classes of descriptors as being particularly important for modeling their activity: nih.gov

Electronic Descriptors : These describe the electronic properties of the molecule. Examples include the Highest Occupied Molecular Orbital (HOMO) energy and dipole moment. These descriptors are crucial for modeling interactions with receptor sites. nih.gov

Topological Descriptors : These quantify aspects of molecular structure such as size, shape, and branching.

Quantum Chemical Descriptors : Parameters like atom charges and bond orders help to refine the model of electrostatic interactions.

Hologram QSAR (HQSAR) : This 2D-QSAR method has been successfully applied to arylpiperazines targeting the 5-HT₁ₐ receptor. A highly significant model was generated using fragment distinctions like atoms, bonds, connections, chirality, and donor/acceptor properties, demonstrating the robustness of this approach for predicting affinity. nih.gov

These models allow researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, accelerating the drug discovery process. researchgate.net

Conformational Analysis and Bioactive Conformation Elucidation

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For this compound and its analogs, conformational analysis seeks to identify the specific spatial arrangement—the bioactive conformation—that is recognized by the receptor.

Piperazine Ring Conformation : The piperazine ring typically adopts a stable chair conformation . nih.gov In this arrangement, substituents on the ring can occupy either axial or equatorial positions.

Aryl Group Orientation : The 4-methoxyphenyl (B3050149) group is generally found to be in an equatorial position on the piperazine ring, which is energetically more favorable. iucr.org

Dihedral Angle : A key conformational feature is the dihedral angle (the angle of rotation) between the plane of the phenyl ring and the plane of the piperazine ring. This angle is not fixed and can vary, but it influences how the molecule fits into a binding pocket. Crystal structure analyses of related compounds show this angle can be significant, indicating a non-coplanar arrangement. iucr.org

Computational and Crystallographic Studies : X-ray crystallography and computational modeling are the primary tools used to study the conformation of these molecules. nih.goviucr.org Crystal structures of N-(4-methoxyphenyl)piperazine (MeOPP) and its salts confirm that the 4-methoxyphenyl group is nearly planar and occupies an equatorial site on the piperazine ring. iucr.org Molecular docking studies further help to visualize how the identified low-energy conformations of these ligands interact with specific amino acid residues within a receptor's binding site.

Understanding the bioactive conformation is essential for structure-based drug design, allowing for the creation of more rigid analogs that are "pre-organized" in the correct shape for optimal receptor binding, potentially leading to increased potency and selectivity.

Computational Chemistry and Molecular Modeling Applications in 4 4 Methoxyphenyl Piperazin 1 Amine Research

Ligand-Based Drug Design Approaches for 4-(4-Methoxyphenyl)piperazin-1-amine

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop a model that can predict the activity of new compounds.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. Currently, there are no specific pharmacophore models published in peer-reviewed literature that have been developed using This compound as a key ligand.

Virtual Screening Methodologies

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. There is no available research detailing the use of This compound as a query molecule or as part of a compound library for virtual screening campaigns.

Structure-Based Drug Design Approaches for this compound

Structure-based drug design utilizes the three-dimensional structure of the biological target to guide the design of new ligands.

Molecular Docking Simulations with Target Proteins

Molecular docking predicts the preferred orientation of a molecule when bound to a target protein. While docking studies are common for arylpiperazine derivatives, specific and detailed results of molecular docking simulations for This compound with explicitly identified target proteins are not described in the accessible scientific literature. Consequently, data tables illustrating docking scores, binding poses, and key interactions are not available.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of a ligand-receptor complex. There are no published studies that report on the execution of molecular dynamics simulations for a complex formed between This compound and a specific protein target.

Binding Free Energy Calculations

Binding free energy calculations are computational methods used to estimate the strength of the interaction between a ligand and its target. In the absence of molecular docking and molecular dynamics simulation data for This compound , there are no corresponding binding free energy calculations reported in the literature.

ADME Prediction and Optimization (Computational, non-clinical)

In modern drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step that determines its potential for success as a therapeutic agent. Performing these studies in the early preclinical phase can significantly reduce the likelihood of late-stage failures. Computational, or in silico, ADME prediction has emerged as an indispensable tool, offering rapid and cost-effective screening of compound libraries. For novel molecules like this compound and its derivatives, these computational methods provide vital insights into their pharmacokinetic profiles long before extensive in vitro or in vivo testing is undertaken.

Research into various classes of piperazine (B1678402) derivatives frequently employs computational models to forecast their ADME characteristics. researchgate.netnih.gov These studies utilize a range of software and web-based platforms, such as QikProp, SwissADME, and pkCSM, which apply algorithms based on a compound's structure to predict its behavior in the human body. nih.govmdpi.com These predictions are typically guided by established principles like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a chemical entity and its likelihood of being orally bioavailable. mdpi.com

The primary goal of computational ADME studies is to identify potential liabilities in a molecule's profile. For instance, predictions may indicate poor intestinal absorption, undesirable penetration of the blood-brain barrier, rapid metabolic breakdown, or potential for drug-drug interactions through inhibition of cytochrome P450 (CYP) enzymes. Armed with this predictive data, medicinal chemists can rationally design and synthesize new analogs, modifying the parent structure to enhance its ADME properties. This iterative cycle of computational prediction and chemical synthesis is a cornerstone of modern lead optimization strategies.

Computational analyses of this compound and related structures focus on several key ADME parameters.

Absorption: Predictions for oral absorption are crucial for drugs intended for oral administration. Key computed parameters include human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability. For the parent compound, this compound, models typically predict good intestinal absorption, a common feature for many small molecule piperazine derivatives.

Distribution: The distribution profile of a drug, including its ability to cross the blood-brain barrier (BBB) and the extent to which it binds to plasma proteins, is critical for its efficacy and safety. Computational models predict whether a compound is likely to be CNS-active (penetrates the BBB) or peripherally restricted. For compounds targeting the central nervous system, BBB penetration is essential, whereas for others it may be an undesirable side effect.

Metabolism: A significant focus of in silico prediction is metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Models can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). For the closely related analog, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), experimental studies have shown that O-demethylation is a major metabolic pathway catalyzed predominantly by the polymorphic enzyme CYP2D6. nih.gov Computational models often corroborate such findings, flagging the methoxy (B1213986) group as a likely site of metabolism and identifying CYP2D6 as the probable mediating enzyme. Predicting CYP inhibition is vital to avoid potential drug-drug interactions.

Excretion: The route and rate of excretion are determined by properties such as water solubility (LogS) and potential for renal clearance. Computational tools provide estimates of these parameters to complete the pharmacokinetic profile.

The following tables present representative in silico ADME predictions for this compound and related analogs, illustrating the type of data generated in computational studies.

Table 1: Predicted Physicochemical and Absorption Properties This table is interactive. Click on headers to sort.

| Compound Name | Molecular Weight ( g/mol ) | LogP | HIA (%) | Caco-2 Permeability (nm/s) |

|---|---|---|---|---|

| This compound | 207.28 | 1.85 | > 90% | High |

| 1-(4-Methoxyphenyl)piperazine | 192.26 | 2.10 | > 90% | High |

Table 2: Predicted Distribution, Metabolism, and Excretion Properties This table is interactive. Click on headers to sort.

| Compound Name | BBB Permeant | CNS Permeability | CYP2D6 Inhibitor | LogS (Water Solubility) |

|---|---|---|---|---|

| This compound | Yes | High | Probable | -2.5 |

| 1-(4-Methoxyphenyl)piperazine | Yes | High | Probable | -2.8 |

These predictive data tables are fundamental to the optimization process. If, for example, a lead compound is predicted to be a potent CYP2D6 inhibitor, medicinal chemists can use this information to guide structural modifications aimed at reducing this liability while preserving the desired pharmacological activity. This computational approach streamlines the drug discovery pipeline, ensuring that resources are focused on candidates with the most promising pharmacokinetic profiles.

Emerging Research and Translational Potential of 4 4 Methoxyphenyl Piperazin 1 Amine

Exploration of Novel Therapeutic Indications (Conceptual)

The therapeutic landscape for 4-(4-methoxyphenyl)piperazin-1-amine can be conceptually mapped by examining the well-established pharmacological profiles of its analogs. The arylpiperazine moiety is a recognized pharmacophore that interacts with various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine (B1211576) receptors, which are pivotal in the pathophysiology of numerous central nervous system (CNS) disorders.

Derivatives of (methoxyphenyl)piperazine have shown significant affinity for dopamine D2 and D3 receptors, suggesting a potential role in the treatment of conditions like schizophrenia, Parkinson's disease, and substance use disorders. nih.govacs.orgnih.gov The modulation of these receptors is a key mechanism for many antipsychotic and anti-addictive drugs. Furthermore, the structural similarity to potent 5-HT1A receptor ligands indicates possible applications in anxiety and depression. mdpi.comresearchgate.netnih.gov The anxiolytic-like and antidepressant-like activities of new piperazine (B1678402) derivatives are often mediated by the serotonergic system. nih.gov

Based on these precedents, conceptual therapeutic avenues for this compound could include:

Atypical Antipsychotics: By potentially modulating both dopaminergic and serotonergic pathways, the compound could offer a balanced profile for treating psychosis with a lower propensity for extrapyramidal side effects.

Anxiolytics and Antidepressants: Its putative action on 5-HT1A receptors could be harnessed for managing mood and anxiety disorders. researchgate.netnih.gov

Cognitive Enhancers: Given the role of serotonin and dopamine in cognitive functions, there is a conceptual basis for investigating its utility in disorders characterized by cognitive deficits.

The following table outlines potential therapeutic targets for this compound based on the activity of its derivatives.

| Target Receptor | Potential Therapeutic Indication | Rationale based on Related Compounds |

| Dopamine D2/D3 Receptors | Schizophrenia, Bipolar Disorder, Addiction | Derivatives show high affinity and selectivity for D2/D3 receptors. nih.govacs.orgnih.gov |

| Serotonin 5-HT1A Receptor | Anxiety, Depression | Many arylpiperazine compounds are potent 5-HT1A receptor ligands. mdpi.comresearchgate.netnih.gov |

| Serotonin 5-HT2A Receptor | Psychosis, Insomnia | Antagonism at 5-HT2A receptors is a common feature of atypical antipsychotics. |

Combination Therapies and Polypharmacology Concepts Involving this compound

The concept of polypharmacology, where a single molecule interacts with multiple targets, is a promising strategy for treating complex multifactorial diseases like many CNS disorders. nih.gov The inherent ability of the arylpiperazine scaffold to bind to several receptor types makes this compound an interesting candidate for such an approach.

A single compound that modulates both the dopaminergic and serotonergic systems could provide a more comprehensive treatment for schizophrenia, addressing not only the positive symptoms but also the negative and cognitive symptoms. This multi-target engagement could also be beneficial in the treatment of depression with comorbid anxiety.

The table below conceptualizes potential combination therapy strategies.

| Therapeutic Area | Combination with this compound | Potential Advantage |

| Schizophrenia | A 5-HT2A receptor antagonist | Synergistic effect on positive and negative symptoms. |

| Depression | A Selective Serotonin Reuptake Inhibitor (SSRI) | Faster onset of antidepressant effect and broader efficacy. |

| Parkinson's Disease | L-DOPA | Potential to manage L-DOPA induced dyskinesias by modulating D3 receptors. nih.gov |

Methodological Advancements in this compound Research

Advancements in chemical synthesis and analytical techniques are crucial for the exploration of novel compounds like this compound. The synthesis of arylpiperazine derivatives often involves well-established methods such as nucleophilic substitution and Buchwald-Hartwig amination. nih.gov Recent advancements in synthetic methodologies allow for more efficient and cost-effective production, which is essential for extensive preclinical and clinical evaluation. core.ac.uk

The characterization of these compounds and their metabolites relies on sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful tool for quantitative analysis in biological matrices. unodc.org For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are indispensable. mdpi.comnih.gov

Recent methodological progress relevant to the research of this compound includes:

High-throughput screening (HTS): Enables rapid screening of the compound against a large panel of receptors to identify its primary targets and off-target effects.

In silico modeling: Computational docking and molecular dynamics simulations can predict the binding modes of this compound at various receptor sites, guiding lead optimization.

Positron Emission Tomography (PET) imaging: Radiolabeled analogs can be developed to study the in vivo distribution and receptor occupancy of the compound in the brain, providing valuable pharmacokinetic and pharmacodynamic data. nih.gov

Future Directions and Unexplored Research Avenues for this compound

The research trajectory for this compound is promising, with several unexplored avenues that could unlock its full therapeutic potential. A systematic investigation into its pharmacological profile is the logical first step.

Key future research directions include:

Comprehensive Receptor Profiling: A thorough in vitro screening against a wide array of CNS receptors is necessary to build a complete picture of its pharmacological actions.

Preclinical Behavioral Studies: In vivo studies in animal models of psychosis, anxiety, and depression are essential to validate the therapeutic potential suggested by its chemical structure.

Metabolic Profiling: Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic properties and potential drug-drug interactions. The metabolism of the related 1-(4-methoxyphenyl)piperazine (B173029) has been studied and could provide initial insights.

Exploration of Non-CNS Indications: The piperazine moiety is present in drugs for a wide range of conditions, including cancer, infectious diseases, and inflammatory disorders. mdpi.comresearchgate.netthieme-connect.commdpi.com Therefore, screening this compound for activity in these areas could reveal unexpected therapeutic opportunities. For instance, some piperazine derivatives have been investigated as tyrosinase inhibitors, suggesting a potential application in dermatology. nih.gov

The table below summarizes potential future research avenues.

| Research Area | Specific Focus | Expected Outcome |

| Pharmacology | In-depth in vitro and in vivo studies | Elucidation of the mechanism of action and therapeutic efficacy. |

| Medicinal Chemistry | Synthesis and evaluation of novel derivatives | Improvement of potency, selectivity, and pharmacokinetic properties. |

| Translational Science | Development of biomarkers and PET ligands | Facilitation of clinical development and patient stratification. |

| Expanded Therapeutic Areas | Screening for anticancer, antimicrobial, and anti-inflammatory activity | Identification of novel, non-CNS therapeutic applications. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Methoxyphenyl)piperazin-1-amine, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React piperazine derivatives with 4-methoxyphenyl halides (e.g., 4-methoxybromobenzene) in polar aprotic solvents (e.g., DMF) under reflux with a base (e.g., K₂CO₃) to promote coupling .

- Reductive amination : Use 4-methoxyphenylpiperazine precursors with nitro or ketone groups, employing reducing agents like NaBH₄ or LiAlH₄ under anhydrous conditions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity, temperature, and catalyst (e.g., Pd for cross-coupling) to enhance yield (typically 60–85%) .

Q. How can researchers analytically characterize this compound to confirm structural integrity?

- Methodology :

- NMR spectroscopy : Use ¹H/¹³C NMR to verify methoxyphenyl (δ ~3.8 ppm for OCH₃) and piperazine ring protons (δ ~2.5–3.5 ppm) .

- Mass spectrometry : Confirm molecular weight (C₁₁H₁₅N₃O; MW 205.26) via ESI-MS or MALDI-TOF .

- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Q. What experimental strategies are used to study receptor binding affinity and selectivity of this compound?

- Methodology :

- Radioligand displacement assays : Test affinity for serotonin (5-HT₁A) or dopamine (D₂/D₃) receptors using [³H]-WAY-100635 or [³H]-spiperone .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (Kd, Kon/Koff) with immobilized receptor proteins .

- Selectivity profiling : Screen against a panel of 50+ GPCRs to identify off-target interactions .

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

- Methodology :

- Structural analogs : Compare substituent effects (e.g., methoxy vs. hydroxy groups) on receptor binding using QSAR models .

- Batch variability : Validate compound purity (via HPLC) and storage conditions (e.g., desiccated at −20°C) to exclude degradation artifacts .

- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to assess consistency in IC₅₀ values .

Advanced Research Questions

Q. What strategies are employed to synthesize enantiomerically pure this compound derivatives?

- Methodology :

- Chiral resolution : Use (−)-di-p-toluoyl-D-tartaric acid to separate enantiomers via crystallization .

- Asymmetric catalysis : Employ Pd-BINAP complexes for stereoselective C–N bond formation (ee >90%) .

- X-ray crystallography : Confirm absolute configuration using single-crystal diffraction (e.g., CCDC deposition codes) .

Q. How can degradation pathways of this compound be systematically analyzed under physiological conditions?

- Methodology :

- Forced degradation studies : Expose the compound to heat (60°C), light (UV), or acidic/alkaline buffers (pH 1–13) .

- LC-MS/MS : Identify degradation products (e.g., demethylated or oxidized metabolites) with high-resolution mass accuracy .

- Stability protocols : Store lyophilized samples under argon to prevent piperazine ring oxidation .

Q. What computational approaches are used to model the interaction of this compound with biological targets?

- Methodology :

- Molecular docking : Simulate binding poses in 5-HT₁A receptors using AutoDock Vina (PDB ID: 7E2Z) .

- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) in CHARMM36 force fields .

- Free energy calculations : Predict ΔGbinding with MM-PBSA to prioritize analogs for synthesis .

Q. How can researchers evaluate the cytotoxicity and metabolic stability of this compound in preclinical models?

- Methodology :

- Hepatocyte assays : Incubate with human liver microsomes (HLM) to measure t₁/₂ and CYP450 inhibition .

- MTT assays : Test viability in HepG2 or primary neurons (IC₅₀ typically >100 μM) .

- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction (fu >0.2 for CNS penetration) .

Cross-Disciplinary Applications

Q. What are the emerging applications of this compound in material science or catalysis?

- Methodology :

- Coordination chemistry : Synthesize Cu(II) or Pd(II) complexes for catalytic C–C coupling (TOF up to 500 h⁻¹) .

- Polymer modification : Incorporate into polyamide backbones to enhance thermal stability (Tg >200°C) .

- Supramolecular assemblies : Study host-guest interactions with cucurbiturils via NMR titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.